exo-6-Chloro-3,3-dimethyl-2-norbornanone
Description
exo-6-Chloro-3,3-dimethyl-2-norbornanone is a bicyclic organic compound belonging to the norbornane family. Its structure comprises a norbornane skeleton (bicyclo[2.2.1]heptane) with a ketone group at position 2, a chlorine substituent at the exo-6 position, and two methyl groups at the 3,3-positions.
Properties
CAS No. |
16205-79-1 |
|---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.652 |
IUPAC Name |
(1S,4S,5R)-5-chloro-2,2-dimethylbicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C9H13ClO/c1-9(2)5-3-6(8(9)11)7(10)4-5/h5-7H,3-4H2,1-2H3/t5-,6+,7+/m0/s1 |
InChI Key |
SOUIMYPEXLWQOP-RRKCRQDMSA-N |
SMILES |
CC1(C2CC(C1=O)C(C2)Cl)C |
Synonyms |
exo-6-Chloro-3,3-dimethyl-2-norbornanone |
Origin of Product |
United States |
Comparison with Similar Compounds
exo-2-Aminonorbornane
Structural Differences :
- Functional Groups: exo-2-Aminonorbornane (C₇H₁₃N) features an amino group (-NH₂) at the exo-2 position, contrasting with the ketone and chloro groups in exo-6-Chloro-3,3-dimethyl-2-norbornanone .
- Steric Effects: The absence of dimethyl groups in exo-2-Aminonorbornane reduces steric hindrance compared to the dimethyl-substituted norbornanone.
Physical Properties :
- Molecular Weight: exo-2-Aminonorbornane has a lower molecular weight (111.18 g/mol) due to the lack of chlorine and methyl groups .
- Boiling Point: Calculated boiling point (Tb) for exo-2-Aminonorbornane is 445.17 K, while the chloro and ketone groups in this compound likely increase polarity and boiling point .
- Acidity/Basicity: The amino group confers basicity (pKa ~9–10), whereas the ketone group in the norbornanone derivative enhances electrophilicity.
Reactivity :
- The amino group in exo-2-Aminonorbornane participates in nucleophilic reactions (e.g., acylation), while the ketone in this compound is susceptible to nucleophilic attacks (e.g., Grignard additions).
endo-3-Chloro-exo-6-Cyano-2-norbornanone-o-(methylcarbamoyl)oxime
Structural Differences :
- Substituents: This compound (C₁₀H₁₂ClN₃O₂) includes a cyano (-CN), carbamoyl oxime (-O-NH-C(O)-CH₃), and endo-3-chloro group, compared to the exo-6-chloro and dimethyl groups in the target compound .
- Stereochemistry : The endo-3-chloro substituent creates distinct steric and electronic effects versus the exo-6-chloro configuration.
Toxicity :
Fluoronorbornanes (endo-2-Fluoro vs. exo-2-Fluoro)
Structural Differences :
Physical Properties :
- Dipole Moments: The exo-fluoro substituent in fluoronorbornanes creates distinct dipole orientations compared to exo-chloro, affecting solubility and intermolecular interactions .
- Boiling Points : Chloro derivatives generally have higher boiling points than fluoro analogs due to increased molecular weight and polarizability.
Reactivity :
- Fluorine’s strong C-F bond resists nucleophilic substitution, whereas the C-Cl bond in this compound is more reactive toward SN2 mechanisms.
Preparation Methods
Ketone Oxidation Pathways for Norbornanone Framework Construction
The norbornanone skeleton is typically constructed via oxidation of bicyclic alcohols or strategic cleavage of functionalized precursors. A seminal method involves the CrO₃-mediated oxidation of 5-ethylenedioxy-3,3-dimethyl-endo-2-norbornanol (2b) to yield 5-ethylenedioxy-3,3-dimethyl-2-norbornanone (3b), which serves as a protected intermediate . This reaction proceeds in pyridine at reflux, achieving 87–92% conversion with minimal epimerization due to the steric shielding provided by the 3,3-dimethyl groups .
Alternative oxidants such as Jones reagent (CrO₃/H₂SO₄) and permanganate-periodate systems have been employed for direct conversion of norbornene derivatives to diketones, though these often require stringent temperature control (−10°C to 25°C) to prevent over-oxidation . For instance, treatment of 3-chlorobicyclo[3.2.1]oct-3-en-2-ol with KMnO₄/NaIO₄ in aqueous acetone at 0°C generates the corresponding norbornanone in 78% yield, with chloride retention confirmed via ¹H-NMR .
Table 1: Comparative Performance of Oxidants in Norbornanone Synthesis
| Oxidant System | Substrate | Temperature | Yield (%) | exo:endo Ratio |
|---|---|---|---|---|
| CrO₃/pyridine | 5-ethylenedioxy-2-norbornanol | 80°C | 92 | 95:5 |
| KMnO₄/NaIO₄ | 3-chlorobicyclo[3.2.1]octenol | 0°C | 78 | 89:11 |
| O₂/(n-Bu₄N)HSO₄ | 6-hydroxybicyclo[3.2.1]octane | 40°C | 85 | 93:7 |
Stereoselective Chlorination Strategies
Introducing the exo-6-chloro substituent demands precise control over electrophilic addition patterns. The patent literature describes a two-phase chlorination using CHCl₃/NaOH in the presence of benzyltrimethylammonium chloride (BTMAC) as a phase-transfer catalyst . In a representative procedure, 2-norbornene reacts with chloroform (4 eq) in dichloromethane/50% NaOH at 50°C for 3 h, producing exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene with 93% regioselectivity . Subsequent hydrolysis with aqueous NaOH at reflux selectively removes the 4-chloro group, yielding exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol as a key intermediate .
Grob-Type Fragmentation for Ring Functionalization
Classical synthetic routes exploit Grob fragmentation to install the 6-chloro substituent. Treatment of 6-ethylenedioxy-exo-2-methyl-endo-2-norbornanol (13cl) with HCl in Et₂O induces cleavage of the C5–C6 bond, generating 2-chloroethyl (3-methyl-3-cyclopentenyl)acetate (17) with concomitant ketone formation . While this method provides direct access to the norbornanone core, competing elimination pathways necessitate careful stoichiometric control—specifically, maintaining HCl:substrate ratios ≤1.2:1 to minimize olefin byproducts .
Mechanistic Insight :
The fragmentation proceeds via a six-membered cyclic transition state where the β-chloroethyl group acts as a leaving group. Isotopic labeling studies (²H at C7) confirm concerted bond cleavage without carbocation intermediacy .
Catalytic Systems and Solvent Effects
Modern syntheses prioritize catalytic efficiency, particularly in the chlorination and oxidation steps. BTMAC (0.5–2 mol%) enhances interfacial transfer in biphasic CHCl₃/NaOH systems, reducing reaction times from 24 h to 3–4 h while improving exo selectivity from 80:20 to 93:7 . Polar aprotic solvents like DMF further accelerate kinetics by stabilizing the chloroform enolate intermediate, though they may complicate product isolation .
Table 2: Solvent Impact on Chlorination Efficiency
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | exo Selectivity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 3.5 | 93 |
| tert-Butyl methyl ether | 4.33 | 6.2 | 97 |
| Toluene | 2.38 | 9.1 | 85 |
Purification and Analytical Characterization
Final purification of exo-6-Chloro-3,3-dimethyl-2-norbornanone typically involves fractional distillation under reduced pressure (bp 98–102°C at 15 mmHg) followed by recrystallization from hexane/EtOAc (4:1) . High-purity samples (>99%) exhibit characteristic ¹³C-NMR signals at δ 212.4 (C=O), 58.7 (C6-Cl), and 27.3/25.8 ppm (3,3-dimethyl groups) . Mass spectral analysis consistently shows a molecular ion peak at m/z 174 (C₉H₁₁ClO⁺) with a base peak at m/z 139 corresponding to [M–Cl]⁺ .
Challenges and Mitigation Strategies
Common synthetic pitfalls include:
-
Over-oxidation of the ketone : Additive-controlled systems (e.g., NaHCO₃ buffer with KMnO₄) limit this by maintaining pH 7–8 .
-
endo-Chloro isomer formation : Sterically hindered bases like DIPEA suppress axial attack during chlorination .
-
Hydrolysis of ethylenedioxy protectants : Anhydrous workup conditions (MgSO₄ drying, N₂ atmosphere) preserve the ketal during intermediate steps .
"The precision achieved in exo-selective chlorination of norbornane systems underscores modern organic chemistry's capacity to manipulate molecular architecture with near-atomic precision."
Q & A
Q. What are the established synthetic routes for exo-6-Chloro-3,3-dimethyl-2-norbornanone, and how are critical intermediates characterized?
- Methodological Answer : The synthesis typically begins with norbornene derivatives, leveraging oxidation and halogenation steps. For example, 2-norbornanone synthesis involves norbornene oxidation using chromic acid (CrO₃/H₂SO₄) under controlled conditions to avoid over-oxidation . Chlorination at the exo-6 position may employ reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), with stereochemical control achieved via low-temperature reactions to favor kinetic products. Intermediate characterization relies on NMR (¹H/¹³C) and GC-MS to confirm regioselectivity and purity. For structural validation, X-ray crystallography or NOE NMR experiments can resolve exo/endo configurations, as seen in related fluoronorbornane studies .
Q. How is the purity of this compound validated, and what analytical standards are recommended?
- Methodological Answer : Purity assessment combines chromatographic (HPLC, GC) and spectroscopic methods. Melting point analysis and comparative retention times against authenticated standards (e.g., NIST reference data ) are critical. Quantitative NMR (qNMR) using internal standards like 1,3,5-trimethoxybenzene can quantify impurities. For trace contaminants, high-resolution mass spectrometry (HRMS) or FT-IR is recommended. Differential scanning calorimetry (DSC) may further confirm thermal stability and phase purity.
Advanced Research Questions
Q. How does the exo configuration of the chlorine substituent influence the compound’s reactivity in cycloaddition reactions?
- Methodological Answer : The exo chlorine’s steric and electronic effects alter transition-state geometries. For instance, in Diels-Alder reactions, exo substituents on norbornane frameworks can destabilize endo transition states due to increased torsional strain, as observed in fluoronorbornane derivatives . Computational studies (DFT calculations) can model these effects by analyzing frontier molecular orbitals (FMOs) and activation energies. Experimental validation involves kinetic studies under varying temperatures and solvent polarities to isolate steric vs. electronic contributions.
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent effects, isotopic impurities, or incorrect stereochemical assignments. To address this:
- Reproduce spectra using standardized conditions (e.g., deuterated solvents, calibrated instruments).
- Use isotopic labeling (e.g., deuterium at specific positions) to isolate coupling patterns, as demonstrated in fluoronorbornane NMR studies .
- Cross-validate with independent techniques: X-ray crystallography for absolute configuration and tandem MS/MS for fragmentation patterns.
- Consult multi-laboratory databases (e.g., NIST Chemistry WebBook ) to benchmark data against peer-reviewed references.
Q. How can computational modeling predict the thermodynamic stability of this compound compared to its endo isomer?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can optimize geometries and calculate Gibbs free energy differences. Key parameters include steric strain (e.g., non-bonded Cl···CH₃ interactions) and torsional angles. For validation, compare computed NMR chemical shifts (via GIAO method) with experimental data. Molecular dynamics (MD) simulations in explicit solvents further assess conformational flexibility and stability under reaction conditions .
Data Analysis and Experimental Design
Q. What experimental controls are essential when studying the catalytic reduction of this compound?
- Methodological Answer :
- Negative controls : Reactions without catalysts to identify non-catalytic pathways.
- Isotopic labeling : Use D₂ instead of H₂ to trace hydrogenation sites via MS or NMR.
- Stereochemical controls : Compare results with endo-isomer reactions to isolate steric effects.
- Kinetic profiling : Monitor reaction progress via in situ IR or GC to detect intermediates and side products.
Q. How can researchers design kinetic studies to differentiate between SN1 and SN2 mechanisms in this compound reactions?
- Methodological Answer :
- Solvent polarity tests : SN1 rates increase in polar protic solvents (e.g., H₂O/EtOH), while SN2 favors polar aprotic solvents (e.g., DMSO).
- Steric effects : Introduce bulky nucleophiles (e.g., tert-butoxide) to suppress SN2 pathways.
- Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots; SN1 typically shows higher ΔS‡ due to carbocation formation.
- Leaving group studies : Compare reactivity with other halides (Br, I) to assess bond-breaking energetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
